(2S)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid
Description
(2S)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid (CAS: 2227202-40-4) is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, a methyl substituent at the 2-position (S-configuration), and a carboxylic acid moiety at the 4-position. Its molecular formula is C₁₂H₂₁NO₄, with a molecular weight of 243.30 g/mol . The Boc group enhances stability during synthetic processes, making this compound a valuable intermediate in pharmaceutical chemistry, particularly for peptide synthesis and drug development.
Properties
IUPAC Name |
(2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-7-9(10(14)15)5-6-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCRXMSJGZWACP-IENPIDJESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(CCN1C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
(2S)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid, a derivative of piperidine, is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functional group. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and organic synthesis.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₉NO₄, with a molecular weight of approximately 243.3 g/mol. The compound contains a chiral center at the second carbon (C2), which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉NO₄ |
| Molecular Weight | 243.3 g/mol |
| Chiral Center | Yes (S configuration) |
| Functional Groups | Carboxylic acid, Boc |
Synthesis Methods
The synthesis of this compound typically involves several key steps, including protection of the amine group and subsequent functionalization. Recent advancements have focused on improving yields using green chemistry approaches, minimizing environmental impact while maintaining efficiency.
Antiviral Properties
Research indicates that derivatives of this compound exhibit significant antiviral activity, particularly against Hepatitis C virus (HCV). Studies have shown that these compounds can inhibit HCV replication, making them valuable scaffolds for drug development targeting viral infections.
The mechanism by which this compound exerts its biological effects is still under investigation. Computational modeling and binding affinity assays have been employed to predict interactions with viral proteins and enzymes involved in replication processes. These studies are essential for optimizing the efficacy of this compound as a potential drug candidate.
Case Studies
- Hepatitis C Virus Inhibition : A study demonstrated that certain derivatives of this compound showed promising results in inhibiting HCV replication in vitro, suggesting potential therapeutic applications in treating viral infections.
- Pharmaceutical Development : The compound has been used as an intermediate in the synthesis of novel antiviral agents, highlighting its role in pharmaceutical chemistry and drug design .
Comparative Analysis with Similar Compounds
The unique combination of functional groups in this compound distinguishes it from structurally similar compounds. Below is a comparison table summarizing key features:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| 1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid | 98303-20-9 | 0.97 | Lacks methyl substitution at the 2-position |
| 1-(tert-Butoxycarbonyl)-4-hydroxypiperidine | 955016-25-8 | 0.92 | Contains a hydroxyl group at the 4-position |
| (R)-1-tert-Butyl 2-methylpiperidine-1,2-dicarboxylate | 167423-93-0 | 0.92 | Features dicarboxylate functionality |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound belongs to a broader class of Boc-protected heterocyclic carboxylic acids. Below is a comparative analysis of its structural analogs:
Table 1: Structural Comparison of Key Analogs
Key Observations :
Ring Size : The target compound’s six-membered piperidine ring offers distinct conformational flexibility compared to five-membered pyrrolidine analogs (e.g., ). This affects steric interactions and solubility .
Aromatic Substituents: The phenyl group in introduces π-π stacking interactions, which may influence binding affinity in drug-receptor interactions. Phenoxy Groups: Chlorinated phenoxy substituents (e.g., ) can alter metabolic stability and reactivity.
Stereochemistry : The S-configuration at the 2-position in the target compound contrasts with analogs like (2R,4S)-4-phenylpiperidine-2-carboxylic acid , where stereochemical differences significantly impact biological activity and synthetic routes .
Physicochemical Properties
Table 2: Physicochemical Data
*Inference from methoxymethyl group’s polarity .
Preparation Methods
Standard Boc Protection Protocol
Di-tert-butyl dicarbonate (Boc₂O) serves as the acylating agent under basic conditions. A representative procedure involves dissolving 2-methylpiperidine-4-carboxylic acid in tetrahydrofuran (THF) and adding Boc₂O (1.2 equiv) with triethylamine (2.0 equiv) at 0°C. After stirring for 12 hours at room temperature, the product is extracted with ethyl acetate and purified via silica gel chromatography. This method achieves 85–92% yields but requires careful pH control to prevent racemization at the C2 stereocenter.
Solvent and Base Optimization
Comparative studies demonstrate that dichloromethane (DCM) as the solvent with 4-dimethylaminopyridine (DMAP) catalysis reduces reaction times to 4–6 hours while maintaining yields above 88%. Polar aprotic solvents like dimethylformamide (DMF) are avoided due to increased epimerization risks.
Stereoselective Synthesis from Chiral Precursors
Preserving the (2S) configuration necessitates chiral pool strategies or asymmetric catalysis.
L-Proline-Derived Routes
Starting from L-proline, a four-step sequence achieves the target compound:
-
Methylation : L-proline undergoes N-methylation with methyl iodide in the presence of sodium hydride (78% yield).
-
Ring Expansion : Treatment with lithium aluminum hydride (LiAlH₄) converts the pyrrolidine ring to piperidine (65% yield).
-
Boc Protection : Standard Boc conditions are applied as in Section 1.1.
-
Oxidation : The primary alcohol is oxidized to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄; 70% yield).
This route ensures >99% enantiomeric excess (ee) but suffers from moderate overall yields (≈35%) due to multi-step inefficiencies.
Enzymatic Resolution of Racemates
Racemic 2-methylpiperidine-4-carboxylic acid is subjected to lipase-catalyzed esterification. Candida antarctica lipase B (CAL-B) preferentially acylates the (2R)-enantiomer, leaving the desired (2S)-isomer unreacted. After separation, Boc protection proceeds as above. This method achieves 98% ee with 40–45% theoretical yield.
Catalytic Asymmetric Hydrogenation
Transition metal catalysis offers a direct route to enantiomerically pure intermediates.
Substrate Preparation
4-Cyano-2-methylpyridine is hydrogenated to 2-methylpiperidine-4-amine using Raney nickel. The amine is then converted to the corresponding enamide via Schiff base formation with benzophenone.
Rhodium-Catalyzed Hydrogenation
The enamide undergoes asymmetric hydrogenation with a Rh-(R)-BINAP catalyst at 50 bar H₂ pressure. This step establishes the (2S) configuration with 94% ee. Subsequent hydrolysis and Boc protection yield the target compound in 62% overall yield.
Solid-Phase Synthesis for High-Throughput Production
Automated synthesizers enable rapid iteration of reaction conditions.
Resin Functionalization
Wang resin is functionalized with a photolabile linker, and 4-carboxy-2-methylpiperidine is attached via carbodiimide coupling.
Boc Protection on Solid Support
Boc₂O (5 equiv) and DMAP (0.1 equiv) in DCM are circulated through the resin column for 6 hours. Cleavage with UV light (365 nm) releases the Boc-protected compound in 89% purity.
Comparative Analysis of Preparation Methods
| Method | Key Steps | Yield (%) | ee (%) | Scalability |
|---|---|---|---|---|
| Boc Protection | Direct acylation | 85–92 | 99 | High |
| L-Proline Derivation | Methylation, oxidation | 35 | >99 | Moderate |
| Enzymatic Resolution | Kinetic resolution, Boc protection | 40–45 | 98 | Low |
| Catalytic Hydrogenation | Asymmetric hydrogenation | 62 | 94 | High |
| Solid-Phase Synthesis | Resin-based synthesis | 89* | 99 | Moderate |
*Purity after cleavage.
Critical Reaction Parameters
Temperature Control
Exothermic reactions (e.g., Boc protection) require strict temperature maintenance below 25°C to minimize epimerization.
Solvent Selection
THF and DCM are preferred for Boc reactions due to their inertness and compatibility with moisture-sensitive reagents.
Industrial-Scale Considerations
Q & A
What are the critical safety protocols for handling (2S)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid in laboratory settings?
Basic Question
This compound requires stringent safety measures due to hazards such as skin/eye irritation and respiratory tract irritation (H315, H319, H335 classifications) . Key protocols include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to minimize inhalation risks.
- Storage: Store in sealed containers at 2–8°C in a dry, ventilated area to prevent degradation or moisture absorption .
- Spill Management: Avoid dust generation; use inert absorbents (e.g., vermiculite) for cleanup. Dispose of waste via authorized hazardous chemical handlers .
What are the key steps and optimization strategies for synthesizing this compound?
Basic Question
Synthesis typically involves multi-step routes, leveraging Boc (tert-butoxycarbonyl) protection and chiral resolution. Example methodology:
Piperidine Core Formation: Start with 2-methylpiperidine-4-carboxylic acid. Protect the amine with Boc anhydride in dichloromethane (DCM) at 0–5°C to minimize racemization .
Chiral Control: Use (2S)-configured starting materials or enzymatic resolution to ensure stereochemical purity .
Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water for >95% purity .
Optimization Tips: Adjust reaction time (monitored via TLC) and catalyst loading (e.g., DMAP for Boc activation) to enhance yields .
How can researchers characterize the stereochemical purity and functional groups of this compound?
Basic Question
Analytical Workflow:
- NMR Spectroscopy: ¹H/¹³C NMR confirms Boc group presence (δ ~1.4 ppm for tert-butyl) and piperidine ring conformation. Chiral shift reagents (e.g., Eu(hfc)₃) verify (2S) configuration .
- HPLC-MS: Reverse-phase C18 columns (acetonitrile/0.1% formic acid) quantify purity. Chiral columns (e.g., Chiralpak IA) resolve enantiomers .
- FT-IR: Carboxylic acid C=O stretch (~1700 cm⁻¹) and Boc carbonyl (~1680 cm⁻¹) validate functional groups .
How does the stereochemistry of the (2S)-configured piperidine ring influence biological activity in drug discovery?
Advanced Question
The (2S) configuration dictates spatial orientation of the carboxylic acid and Boc group, affecting target binding. For example:
- Enzyme Inhibition: In protease targets (e.g., HIV-1 protease), the (2S) configuration aligns the carboxylic acid with catalytic residues, enhancing inhibition (IC₅₀ < 1 µM in analogs) .
- Pharmacokinetics: Methyl substitution at C2 improves metabolic stability by reducing CYP450 oxidation, as shown in rat liver microsome assays .
Methodological Insight: Use molecular docking (e.g., AutoDock Vina) and MD simulations to correlate stereochemistry with binding free energy .
What reaction mechanisms govern the derivatization of this compound for peptide coupling?
Advanced Question
The carboxylic acid is activated for amide bond formation via:
- Carbodiimide Coupling: React with EDC/HCl and HOBt in DMF to form an active ester intermediate. Monitor pH (6.5–7.5) to prevent Boc deprotection .
- Side Reactions: Competing racemization at C2 can occur above 25°C; mitigate by using low temperatures and additives like OxymaPure .
Case Study: Coupling with β-amyloid peptides achieved 85% yield at 0°C with 1.2 eq EDC, validated by MALDI-TOF .
How can computational modeling predict the stability of this compound under varying pH conditions?
Advanced Question
Approach:
- pKa Prediction: Tools like MarvinSketch estimate carboxylic acid pKa ~3.6, indicating ionization at physiological pH .
- Degradation Pathways: DFT calculations (B3LYP/6-31G*) model Boc cleavage under acidic conditions (e.g., TFA), showing first-order kinetics (t₁/₂ = 2.1 h at pH 2) .
Validation: Compare with experimental HPLC stability assays in buffers (pH 1–10) to refine computational models .
What strategies mitigate batch-to-batch variability in large-scale synthesis?
Advanced Question
Process Control:
- In-line Analytics: PAT tools (e.g., ReactIR) monitor Boc protection in real-time, ensuring >99% conversion .
- Crystallization Optimization: Use anti-solvent (heptane) addition rates to control crystal size/distribution, reducing impurities .
Data-Driven Example: A DOE study identified temperature (20–25°C) and stirring rate (200–300 rpm) as critical factors for yield consistency (RSD < 2%) .
How do structural modifications (e.g., fluorination) alter the compound’s pharmacokinetic profile?
Advanced Question
Case Study: Replacing the methyl group with CF₃ (as in analog (2S,4R)-4-(trifluoromethyl)):
- Solubility: LogP decreased from 2.1 to 1.7, enhancing aqueous solubility (1.2 mg/mL → 2.8 mg/mL) .
- Metabolic Stability: CF₃ reduced CYP3A4-mediated metabolism (CLint ↓ 40% in human hepatocytes) .
Methodology: Radiolabeled (¹⁴C) analogs track metabolite formation via LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
